Cilobradine
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Overview
Description
Cilobradine, also known as DK-AH269, is a chemical compound that acts as an inhibitor of hyperpolarization-activated cyclic nucleotide-gated channels. These channels are crucial for regulating the electrical activity in the heart and nervous system. This compound has been observed to possess properties that can affect membrane ionic currents in electrically excitable cells .
Preparation Methods
The synthesis of cilobradine involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are often proprietary and not fully disclosed in public literature. Industrial production methods typically involve optimizing these synthetic routes to achieve high yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Cilobradine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: It can also undergo reduction reactions, resulting in reduced forms of the compound.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts.
Scientific Research Applications
Cilobradine has several scientific research applications, including:
Chemistry: Used as a tool to study the properties and functions of hyperpolarization-activated cyclic nucleotide-gated channels.
Biology: Employed in research to understand the role of these channels in various biological processes.
Medicine: Investigated for its potential therapeutic applications in treating conditions such as arrhythmias and heart failure.
Industry: Utilized in the development of new drugs and therapeutic agents targeting hyperpolarization-activated cyclic nucleotide-gated channels
Mechanism of Action
Cilobradine exerts its effects by inhibiting hyperpolarization-activated cyclic nucleotide-gated channels. These channels are activated by membrane hyperpolarization and conduct mixed sodium and potassium currents, contributing to pacemaker depolarization. This compound binds to these channels and modulates their activity, leading to changes in the electrical activity of cells. This inhibition can affect heart rhythm and nerve activity .
Comparison with Similar Compounds
Cilobradine is similar to other hyperpolarization-activated cyclic nucleotide-gated channel inhibitors, such as ivabradine. this compound has unique properties that distinguish it from other compounds. For example, this compound has been observed to possess pro-arrhythmic properties, which are not commonly seen with other inhibitors. Similar compounds include ivabradine and other alkanol amine derivatives that inhibit hyperpolarization-activated cyclic nucleotide-gated channels .
Properties
CAS No. |
147541-45-5 |
---|---|
Molecular Formula |
C28H38N2O5 |
Molecular Weight |
482.6 g/mol |
IUPAC Name |
3-[[(3S)-1-[2-(3,4-dimethoxyphenyl)ethyl]piperidin-3-yl]methyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one |
InChI |
InChI=1S/C28H38N2O5/c1-32-24-8-7-20(14-25(24)33-2)9-12-29-11-5-6-21(18-29)19-30-13-10-22-15-26(34-3)27(35-4)16-23(22)17-28(30)31/h7-8,14-16,21H,5-6,9-13,17-19H2,1-4H3/t21-/m0/s1 |
InChI Key |
OBUFMJDDZTXJPY-NRFANRHFSA-N |
SMILES |
COC1=C(C=C(C=C1)CCN2CCCC(C2)CN3CCC4=CC(=C(C=C4CC3=O)OC)OC)OC |
Isomeric SMILES |
COC1=C(C=C(C=C1)CCN2CCC[C@@H](C2)CN3CCC4=CC(=C(C=C4CC3=O)OC)OC)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2CCCC(C2)CN3CCC4=CC(=C(C=C4CC3=O)OC)OC)OC |
Synonyms |
cilobradine |
Origin of Product |
United States |
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